molecular formula C16H15NO B2742468 1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone CAS No. 357302-54-6

1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone

Cat. No.: B2742468
CAS No.: 357302-54-6
M. Wt: 237.302
InChI Key: FXTFOHXGXTYBEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone is an organic compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of an isoindoline moiety attached to a phenyl ring, which is further connected to an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone typically involves the reaction of isoindoline with a suitable phenyl derivative under controlled conditions. One common method involves the use of phthalic anhydride and phenylethylamine in a solvent such as isopropanol and water, with a catalyst like SiO2-tpy-Nb to facilitate the reaction . The reaction is carried out at reflux temperature, resulting in moderate to excellent yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a pharmacological agent due to its interaction with biological targets.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an antagonist at melatonin receptors, particularly the MT2 subtype . This interaction inhibits the binding of melatonin, thereby modulating various physiological processes regulated by melatonin receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone is unique due to its specific substitution pattern and the presence of the ethanone group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-[3-(1,3-dihydroisoindol-2-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c1-12(18)13-7-4-8-16(9-13)17-10-14-5-2-3-6-15(14)11-17/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXTFOHXGXTYBEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.